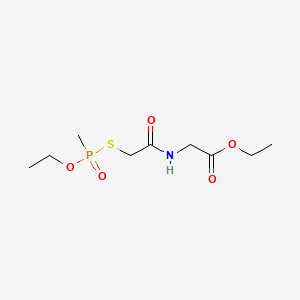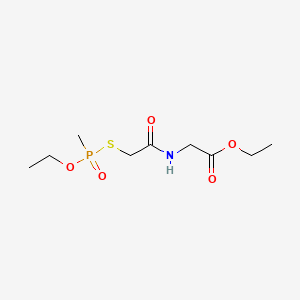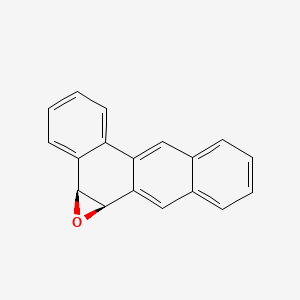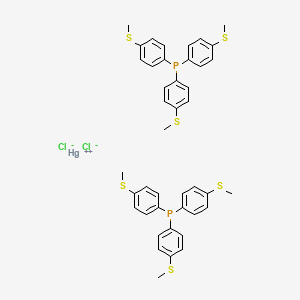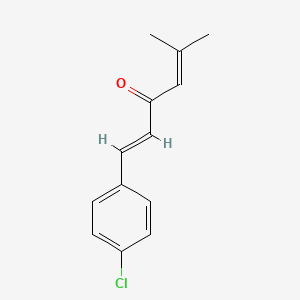
2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile is an organic compound with a complex bicyclic structure It is a derivative of naphthalene, where the aromatic rings are partially hydrogenated, and a nitrile group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of a nitrile group. One common method is the catalytic hydrogenation of naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting octahydronaphthalene is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile depends on its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The bicyclic structure provides rigidity and specific spatial orientation, which can affect its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: A fully hydrogenated derivative of naphthalene without the nitrile group.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A similar bicyclic compound with different substituents.
Uniqueness
2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic structure and the nitrile group makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
78525-79-8 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9H,1-7H2 |
Clé InChI |
YTJIYGOKFCQWRF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CCCC2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




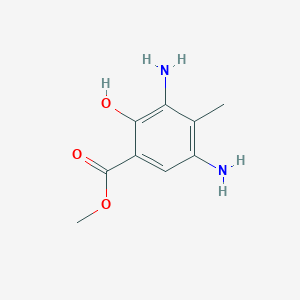
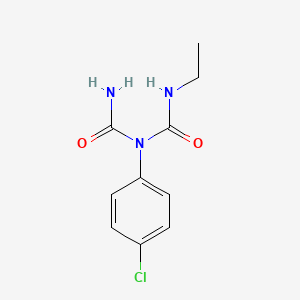
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)


